![molecular formula C16H24N2S B2793510 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline CAS No. 1797055-03-8](/img/structure/B2793510.png)
2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as AQ-RA 741 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
AQ-RA 741 has been studied extensively for its potential pharmacological applications. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. AQ-RA 741 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of AQ-RA 741 involves its interaction with the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as acetylcholine, which play a role in cognitive function and memory. AQ-RA 741 binds to the receptor, resulting in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models, and to have neuroprotective effects. AQ-RA 741 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of AQ-RA 741 is its high affinity for the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in cognitive function and memory. However, AQ-RA 741 is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. This makes it important to use caution when working with AQ-RA 741 in lab experiments.
Direcciones Futuras
There are a number of future directions for research on AQ-RA 741. One area of interest is the development of AQ-RA 741 as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the α7 nicotinic acetylcholine receptor and its role in cognitive function and memory. Finally, further research is needed to fully characterize the pharmacokinetics and toxicity of AQ-RA 741, in order to ensure its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of AQ-RA 741 involves the reaction of 2-[(aminomethyl)sulfanyl]aniline with octahydro-2H-quinolizine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification by chromatography. The purity of AQ-RA 741 can be determined by analytical techniques such as HPLC or NMR.
Propiedades
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c17-14-7-1-2-9-16(14)19-12-13-6-5-11-18-10-4-3-8-15(13)18/h1-2,7,9,13,15H,3-6,8,10-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLHELMLFULGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

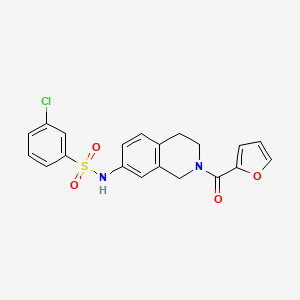
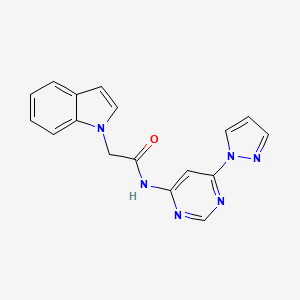
![4-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2793431.png)

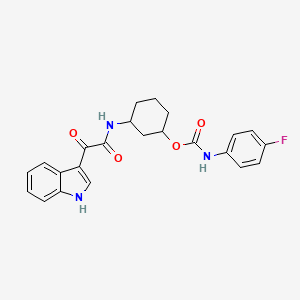
![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)
![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)
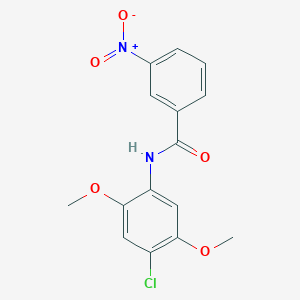

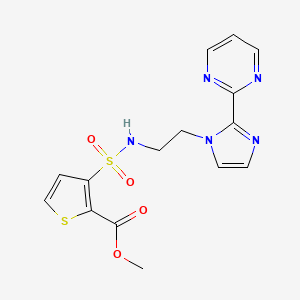
![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)